Welcome to the BenchChem Online Store!
molecular formula C6H6O3 B134861 5-Hydroxy-2-methyl-4H-pyran-4-one CAS No. 644-46-2

5-Hydroxy-2-methyl-4H-pyran-4-one

Cat. No. B134861
M. Wt: 126.11 g/mol
InChI Key: IQXWFHDFTAZGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08183398B2

Procedure details

Chloro-kojic Acid (20.0 g; 125 mmol)—an inhibitor of tyrosinase with an EC50 of 6.8 μM—was added in portions to HPLC grade water (60 mL) and heated with an oil bath to ˜50° C. Zinc dust (16.2 grams) was carefully added in portions (5 min). An addition funnel was then attached. The reaction temperature was then increased to ˜70° C. and concentrated HCl (37 mL) was added drop-wise over 60 min; the reaction was vigorously stirred for an additional 3 hours. Next, excess zinc was removed via hot Büchner filtration. Standard extraction and purification methods afforded allomaltol (10.3 g; 81.7 mmol; 65% yield); see Liu, Z. D. et al, Bioorg. Med. Chem. 2001, 9, 563-573. Allomaltol was found to be a more potent inhibitor of tyrosinase than kojic acid with an EC50 of 3.4 μM. 1H NMR (DMSO-d5) δ 9.3-8.3 (br s, 1H; 5-OH); 7.97 (s, 1H; 6-H); 6.23 (s, 1H; 3-H); 2.24 (s, 3H; 2-CH3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.2 g
Type
catalyst
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9]Cl.Cl>[Zn].O>[OH:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH3:9])[O:3][CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CCl
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
16.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction was vigorously stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An addition funnel was then attached
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was then increased to ˜70° C.
CUSTOM
Type
CUSTOM
Details
Next, excess zinc was removed via hot Büchner filtration
EXTRACTION
Type
EXTRACTION
Details
Standard extraction and purification methods

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(C=C(OC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 81.7 mmol
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.